molecular formula C17H14FNO3 B12558246 4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate CAS No. 146781-29-5

4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate

Cat. No.: B12558246
CAS No.: 146781-29-5
M. Wt: 299.30 g/mol
InChI Key: UFCWFPUWPVRVCR-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate is an organic compound with the molecular formula C17H14FNO3 It is characterized by the presence of a cyano group, a fluorine atom, and an ethoxymethyl ester group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate typically involves the esterification of 4-cyano-3-fluorophenol with 4-(ethoxymethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethoxymethyl ester group may also influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-fluorophenyl 4-(ethoxymethyl)benzoate is unique due to the presence of the ethoxymethyl ester group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

146781-29-5

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

(4-cyano-3-fluorophenyl) 4-(ethoxymethyl)benzoate

InChI

InChI=1S/C17H14FNO3/c1-2-21-11-12-3-5-13(6-4-12)17(20)22-15-8-7-14(10-19)16(18)9-15/h3-9H,2,11H2,1H3

InChI Key

UFCWFPUWPVRVCR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F

Origin of Product

United States

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